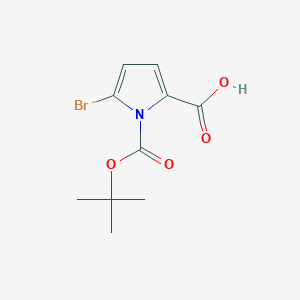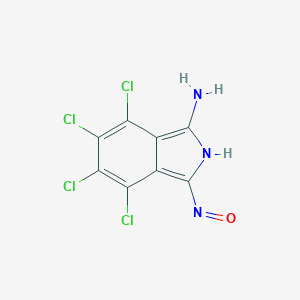![molecular formula C7H7NS B055239 2,3-Dihydrothieno[2,3-c]pyridine CAS No. 117103-46-5](/img/structure/B55239.png)
2,3-Dihydrothieno[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrothieno[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its diverse range of potential applications. This compound is synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2,3-Dihydrothieno[2,3-c]pyridine is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes involved in cell proliferation, inducing apoptosis, and modulating the immune system.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dihydrothieno[2,3-c]pyridine has a variety of biochemical and physiological effects. These effects include anti-inflammatory activity, anti-cancer activity, and anti-microbial activity. Additionally, this compound has been shown to have antioxidant activity and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-Dihydrothieno[2,3-c]pyridine in lab experiments include its diverse range of potential applications, its relatively simple synthesis, and its potential as a building block for the synthesis of more complex molecules. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility, and its potential to form unstable intermediates during synthesis.
Zukünftige Richtungen
There are many potential future directions for the study of 2,3-Dihydrothieno[2,3-c]pyridine. These directions include the development of more efficient synthesis methods, the study of this compound's potential as a catalyst in organic reactions, the study of this compound's potential as a dopant in organic electronics, and the study of this compound's potential as a therapeutic agent for a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 2,3-Dihydrothieno[2,3-c]pyridine involves a variety of methods, including the Hantzsch reaction, the Gewald reaction, and the Paal-Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a primary amine in the presence of a catalyst. The Gewald reaction involves the condensation of a ketone, a cyanoacetic acid, and elemental sulfur in the presence of a catalyst. The Paal-Knorr reaction involves the cyclization of an α,β-unsaturated ketone with a primary amine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrothieno[2,3-c]pyridine has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In organic synthesis, this compound has been studied for its potential as a building block for the synthesis of more complex molecules. In material science, this compound has been studied for its potential as a dopant in organic electronics.
Eigenschaften
CAS-Nummer |
117103-46-5 |
|---|---|
Molekularformel |
C7H7NS |
Molekulargewicht |
137.2 g/mol |
IUPAC-Name |
2,3-dihydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H7NS/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2 |
InChI-Schlüssel |
SJNUXEAPCYTTDZ-UHFFFAOYSA-N |
SMILES |
C1CSC2=C1C=CN=C2 |
Kanonische SMILES |
C1CSC2=C1C=CN=C2 |
Synonyme |
Thieno[2,3-c]pyridine, 2,3-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)




![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)


![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)


